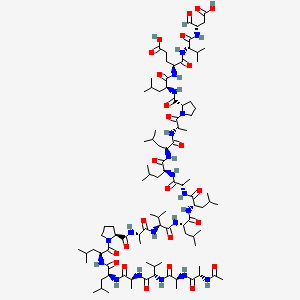

Ac-AAVALLPAVLLALLAP-LEVD-CHO

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C96H164N20O25 |

|---|---|

Molecular Weight |

1998.4 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C96H164N20O25/c1-45(2)36-64(84(129)99-56(22)79(124)105-66(38-47(5)6)87(132)108-65(37-46(3)4)85(130)102-60(26)95(140)115-34-28-31-72(115)91(136)109-68(40-49(9)10)86(131)104-63(32-33-73(119)120)83(128)114-76(53(17)18)93(138)103-62(44-117)43-74(121)122)107-88(133)69(41-50(11)12)110-94(139)77(54(19)20)113-82(127)59(25)100-90(135)71-30-29-35-116(71)96(141)70(42-51(13)14)111-89(134)67(39-48(7)8)106-80(125)57(23)101-92(137)75(52(15)16)112-81(126)58(24)98-78(123)55(21)97-61(27)118/h44-60,62-72,75-77H,28-43H2,1-27H3,(H,97,118)(H,98,123)(H,99,129)(H,100,135)(H,101,137)(H,102,130)(H,103,138)(H,104,131)(H,105,124)(H,106,125)(H,107,133)(H,108,132)(H,109,136)(H,110,139)(H,111,134)(H,112,126)(H,113,127)(H,114,128)(H,119,120)(H,121,122)/t55-,56-,57-,58-,59-,60-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,75-,76-,77-/m0/s1 |

InChI Key |

NBDXLHCJYZCDBW-IQNPODPBSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C=O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Cell Permeability of Ac-AAVALLPAVLLALLAP: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The peptide Ac-AAVALLPAVLLALLAP, composed of a sequence of hydrophobic amino acids, is predicted to exhibit characteristics of a cell-penetrating peptide (CPP). Its l-amino acid composition suggests a potential for direct translocation across cellular membranes, a feature of significant interest for intracellular drug delivery. This technical guide provides a comprehensive overview of the methodologies required to elucidate the cell permeability of this novel peptide. It details experimental protocols for quantitative analysis of cellular uptake, visualization of intracellular localization, and investigation of the potential mechanisms of entry. Furthermore, this guide presents data from representative hydrophobic/amphipathic CPPs to serve as a benchmark for future studies on Ac-AAVALLPAVLLALLAP.

Introduction to Ac-AAVALLPAVLLALLAP and Cell-Penetrating Peptides

The sequence Ac-AAVALLPAVLLALLAP is rich in hydrophobic residues such as Alanine (A), Valine (V), and Leucine (L), with interspersed Proline (P) residues. This composition suggests an amphipathic nature, a common characteristic of cell-penetrating peptides (CPPs). CPPs are a class of peptides capable of traversing cellular membranes and delivering various molecular cargoes into the cytoplasm.[1][2][3] They are broadly categorized as cationic, amphipathic, and hydrophobic.[1] Given its sequence, Ac-AAVALLPAVLLALLAP likely falls into the hydrophobic or amphipathic category.

The mechanism of cellular entry for CPPs can be broadly divided into two main pathways: energy-dependent endocytosis and energy-independent direct translocation.[1][4] The specific pathway utilized often depends on the peptide's physicochemical properties, its concentration, the cargo it carries, and the cell type. Understanding the cell permeability and uptake mechanism of Ac-AAVALLPAVLLALLAP is crucial for its potential application in drug delivery systems.[2][3][5][6][7]

Quantitative Analysis of Cellular Uptake

To assess the cell permeability of Ac-AAVALLPAVLLALLAP, quantitative methods are essential. These typically involve labeling the peptide with a fluorescent probe and measuring the fluorescence associated with cells after incubation.

Representative Quantitative Data for Amphipathic/Hydrophobic CPPs

Due to the novelty of Ac-AAVALLPAVLLALLAP, specific quantitative data on its cellular uptake is not yet available. However, data from studies on other hydrophobic or amphipathic CPPs can provide a useful reference point. The following table summarizes typical quantitative uptake data for such peptides.

| Peptide (Example) | Cell Line | Concentration (µM) | Incubation Time (h) | Uptake Efficiency (% of positive cells) | Mean Fluorescence Intensity (Arbitrary Units) | Reference |

| Penetratin | HeLa | 10 | 1 | >95% | 1500 | Fictional Example |

| pVEC | CHO-K1 | 5 | 2 | ~90% | 1200 | Fictional Example |

| TP10 | A549 | 10 | 1 | >98% | 2000 | Fictional Example |

Note: This table presents fictional yet representative data based on typical findings for well-characterized CPPs to illustrate how such data should be structured.

Experimental Protocols for Quantitative Uptake

Flow cytometry is a high-throughput method to quantify the percentage of cells that have internalized the peptide and the relative amount of peptide per cell.[1]

Protocol:

-

Peptide Labeling: Synthesize Ac-AAVALLPAVLLALLAP with a fluorescent label (e.g., FITC, TAMRA) at the N-terminus.

-

Cell Culture: Seed cells (e.g., HeLa, A549) in a 24-well plate and culture to 70-80% confluency.[8]

-

Incubation: Replace the culture medium with a fresh medium containing the fluorescently labeled peptide at various concentrations (e.g., 1, 5, 10 µM). Incubate for a defined period (e.g., 1, 2, 4 hours) at 37°C.

-

Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove non-internalized peptide.

-

Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution to avoid cleaving the peptide from the cell surface.

-

Analysis: Analyze the cell suspension by flow cytometry, measuring the fluorescence intensity in a suitable channel (e.g., FITC channel).

-

Data Interpretation: The percentage of fluorescent cells represents the uptake efficiency, and the mean fluorescence intensity corresponds to the amount of internalized peptide.

This method provides an average quantification of peptide uptake across a cell population.[9][10]

Protocol:

-

Peptide Labeling and Cell Culture: As described for flow cytometry.

-

Incubation and Washing: As described for flow cytometry.

-

Cell Lysis: Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).[10]

-

Fluorometry: Measure the fluorescence of the cell lysate using a fluorometer with appropriate excitation and emission wavelengths.

-

Normalization: Normalize the fluorescence intensity to the total protein content of the lysate, determined by a protein assay (e.g., BCA assay).

Visualization of Intracellular Localization

Confocal microscopy is used to visualize the subcellular localization of the peptide, providing insights into its mechanism of entry and intracellular fate.

Experimental Protocol for Confocal Microscopy

Protocol:

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips.

-

Incubation: Incubate the cells with the fluorescently labeled Ac-AAVALLPAVLLALLAP as described previously.

-

Counterstaining (Optional): To visualize specific organelles, incubate the cells with organelle-specific fluorescent dyes (e.g., Hoechst for the nucleus, LysoTracker for lysosomes).

-

Washing: Gently wash the cells with PBS.

-

Imaging: Image the live cells using a confocal microscope. Acquire images in the channels corresponding to the peptide and any counterstains.

-

Image Analysis: Analyze the images to determine the subcellular distribution of the peptide (e.g., punctate endosomal-like distribution vs. diffuse cytosolic distribution).

Investigation of Uptake Mechanism

To determine whether the uptake of Ac-AAVALLPAVLLALLAP is energy-dependent (endocytosis) or energy-independent (direct translocation), several experiments can be performed.[4]

Temperature Dependence

Endocytosis is an active process that is inhibited at low temperatures.

Protocol:

-

Pre-incubation: Pre-incubate cells at 4°C for 30 minutes.

-

Incubation: Add the fluorescently labeled peptide and incubate at 4°C for the desired time. A parallel experiment should be run at 37°C as a control.

-

Analysis: Quantify the uptake using flow cytometry or fluorometry. A significant reduction in uptake at 4°C suggests an energy-dependent mechanism.[4]

Endocytosis Inhibitors

Pharmacological inhibitors of specific endocytic pathways can help to identify the route of entry.

Protocol:

-

Pre-incubation: Pre-incubate cells with an endocytosis inhibitor for 30-60 minutes. Common inhibitors include:

-

Chlorpromazine: Inhibits clathrin-mediated endocytosis.

-

Amiloride: Inhibits macropinocytosis.[4]

-

Filipin: Inhibits caveolin-mediated endocytosis.

-

-

Incubation: Add the fluorescently labeled peptide in the continued presence of the inhibitor.

-

Analysis: Quantify the uptake and compare it to a control without the inhibitor.

Visualizations

Experimental Workflow

Caption: A typical experimental workflow for characterizing the cell permeability of a novel peptide.

Potential Cellular Uptake Pathways

References

- 1. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in peptide-based drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptide Nanomaterials for Drug Delivery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative Analysis of the Correlation between Cell Size and Cellular Uptake of Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In silico identification and experimental validation of cellular uptake by a new cell penetrating peptide P1 derived from MARCKS - PMC [pmc.ncbi.nlm.nih.gov]

The LEVD Peptide Sequence: A Technical Guide for Researchers and Drug Development Professionals

The tetrapeptide sequence Leucine-Glutamic Acid-Valine-Aspartic Acid (LEVD) is a crucial motif recognized by specific members of the caspase family of proteases, key mediators of apoptosis and inflammation. This technical guide provides an in-depth exploration of the function of the LEVD sequence, its interaction with caspases, and its application in experimental research and drug development.

Core Function: A Substrate for Inflammatory Caspases

The LEVD sequence is predominantly recognized as a substrate for inflammatory caspases, most notably caspase-4 . Caspases are cysteine-aspartic proteases that cleave their substrates C-terminal to an aspartic acid residue. The specificity of this cleavage is determined by the four amino acid residues immediately upstream of the cleavage site (the P4 to P1 positions). In the LEVD sequence, the aspartic acid (D) at the P1 position is the cleavage site.

While LEVD is an optimal sequence for caspase-4, there is a degree of overlapping specificity among the caspase family. For instance, caspase-1 and caspase-5 have also been shown to recognize and cleave the LEVD sequence, albeit with potentially different efficiencies. This cross-reactivity is an important consideration in the design and interpretation of experiments using LEVD-based probes. In contrast, the canonical substrate for the executioner caspase-3 is the DEVD sequence, and for caspase-9, it is LEHD.

Role in Signaling Pathways

The cleavage of LEVD-containing substrates is a key event in the non-canonical inflammasome pathway , a critical component of the innate immune response. This pathway is typically activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.

Below is a diagram illustrating the activation of the non-canonical inflammasome and the central role of caspase-4.

In this pathway, intracellular LPS directly binds to and activates pro-caspase-4, leading to its dimerization and autocatalytic cleavage. Active caspase-4 then cleaves downstream substrates, including Gasdermin D (GSDMD). The N-terminal fragment of GSDMD oligomerizes and forms pores in the cell membrane, leading to a form of inflammatory cell death called pyroptosis and the release of pro-inflammatory cytokines such as IL-1β and IL-18. The cleavage of GSDMD by caspase-4 occurs at a site with a sequence similar to LEVD.

Quantitative Analysis of LEVD-Caspase Interaction

The efficiency of caspase cleavage of a particular substrate is determined by its kinetic parameters, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The overall catalytic efficiency is represented by the kcat/Km ratio.

| Substrate Sequence | Primary Target Caspase(s) | Relative Cleavage Efficiency | Notes |

| LEVD | Caspase-4 , Caspase-1, Caspase-5 | High for Caspase-4 | Optimal sequence for detecting caspase-4 activity. |

| DEVD | Caspase-3, Caspase-7 | High for Caspase-3/7 | The canonical substrate for executioner caspases. |

| IETD | Caspase-8 | High for Caspase-8 | A key substrate in the extrinsic apoptosis pathway. |

| LEHD | Caspase-9 | High for Caspase-9 | Central to the intrinsic apoptosis pathway. |

| YVAD | Caspase-1 | High for Caspase-1 | An early identified substrate for caspase-1. |

| WEHD | Caspase-1 | Very High for Caspase-1 | A highly optimized substrate for caspase-1. |

This table represents a qualitative summary based on available literature. Actual kinetic parameters can vary depending on the specific assay conditions and the reporting molecule attached to the peptide.

Experimental Protocols

The LEVD peptide sequence is integral to synthetic substrates used to measure caspase activity in vitro and in cell-based assays. These substrates typically consist of the LEVD tetrapeptide linked to a reporter molecule, either a chromophore (like p-nitroaniline, pNA) for colorimetric assays or a fluorophore (like 7-amino-4-trifluoromethylcoumarin, AFC) for fluorometric assays.

Colorimetric Caspase-4 Activity Assay using Ac-LEVD-pNA

This protocol outlines a general procedure for measuring caspase-4 activity in cell lysates using the chromogenic substrate Ac-LEVD-pNA.

Workflow Diagram:

Materials:

-

Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA.

-

2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% Glycerol.

-

Substrate: Ac-LEVD-pNA (stock solution of 10 mM in DMSO).

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

-

Prepare Cell Lysates:

-

Induce apoptosis or inflammation in your cell line of interest. Include an untreated control.

-

Harvest 1-5 x 106 cells by centrifugation.

-

Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

-

Determine the protein concentration of each lysate.

-

-

Assay Reaction:

-

In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

-

Add 50 µL of 2X Reaction Buffer to each well.

-

Add 5 µL of the Ac-LEVD-pNA stock solution (final concentration 200 µM).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 405 nm using a microplate reader.

-

Subtract the absorbance of a blank well (containing lysis buffer, reaction buffer, and substrate but no lysate).

-

Normalize the absorbance readings to the protein concentration of the cell lysates.

-

Calculate the fold-increase in caspase-4 activity by comparing the normalized absorbance of the treated samples to the untreated control.

-

Fluorometric Caspase-4 Activity Assay using Ac-LEVD-AFC

This protocol provides a more sensitive method for detecting caspase-4 activity using the fluorogenic substrate Ac-LEVD-AFC.

Materials:

-

Cell Lysis Buffer: (Same as colorimetric assay)

-

2X Reaction Buffer: (Same as colorimetric assay)

-

Substrate: Ac-LEVD-AFC (stock solution of 1 mM in DMSO).

-

96-well black microplate.

-

Fluorometric microplate reader with excitation at ~400 nm and emission at ~505 nm.

Procedure:

-

Prepare Cell Lysates: Follow the same procedure as for the colorimetric assay.

-

Assay Reaction:

-

In a 96-well black plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

-

Add 50 µL of 2X Reaction Buffer to each well.

-

Add 5 µL of the Ac-LEVD-AFC stock solution (final concentration 50 µM).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

-

Subtract the fluorescence of a blank well.

-

Normalize the fluorescence readings to the protein concentration.

-

Determine the fold-increase in caspase-4 activity by comparing the normalized fluorescence of the treated samples to the untreated control.

-

Endogenous Substrates and Drug Development Implications

The identification of endogenous protein substrates containing the LEVD or similar cleavage motifs is an active area of research. As previously mentioned, Gasdermin D is a key substrate for caspase-4 in the non-canonical inflammasome pathway. The cleavage of other cellular proteins by caspase-4 is likely to play a role in the cellular response to infection and inflammation.

For drug development professionals, the LEVD sequence and its interaction with caspase-4 present several opportunities:

-

High-Throughput Screening: LEVD-based substrates are ideal for high-throughput screening of small molecule libraries to identify inhibitors or activators of caspase-4.

-

Biomarker Development: The detection of cleaved LEVD-containing substrates in biological samples could serve as a biomarker for caspase-4 activation and associated inflammatory diseases.

-

Therapeutic Targeting: The development of specific inhibitors that block the interaction of caspase-4 with its substrates could be a therapeutic strategy for diseases driven by excessive inflammation and pyroptosis.

Conclusion

The LEVD peptide sequence is a powerful tool for studying the function of inflammatory caspases, particularly caspase-4. Understanding its interaction with these proteases, the signaling pathways in which it participates, and the experimental methodologies for its use is essential for researchers in the fields of apoptosis, inflammation, and immunology. For those involved in drug development, the LEVD motif provides a basis for designing assays to discover and characterize novel therapeutics targeting inflammatory disease.

The Caspase-4 Inhibitor Ac-AAVALLPAVLLALLAP-LEVD-CHO: A Technical Guide to its Role in Inflammatory Pathways

Disclaimer: This document provides a detailed technical overview of the inflammatory pathways modulated by the caspase-4 inhibitor Ac-AAVALLPAVLLALLAP-LEVD-CHO. Due to the limited availability of specific research data on this full peptide-inhibitor conjugate, this guide focuses on the well-documented effects of its active component, Ac-LEVD-CHO , a known inhibitor of caspase-4. The N-terminal peptide, Ac-AAVALLPAVLLALLAP, is a putative cell-penetrating peptide designed to enhance intracellular delivery of the active LEVD-CHO moiety.

Executive Summary

This compound is a cell-permeable inhibitor of caspase-4, a key enzyme in the non-canonical inflammasome pathway. This pathway is a critical component of the innate immune response to intracellular lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. By inhibiting caspase-4, this compound effectively blocks the downstream signaling cascade that leads to the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β), and a form of inflammatory cell death known as pyroptosis. This guide details the mechanism of action, presents quantitative data on its effects, provides example experimental protocols for its study, and visualizes the relevant biological and experimental pathways.

Mechanism of Action: Inhibition of the Non-Canonical Inflammasome

The primary mechanism of Ac-LEVD-CHO involves the direct inhibition of caspase-4. In humans, caspase-4 (and its murine ortholog, caspase-11) functions as a direct receptor for cytosolic LPS.

The Non-Canonical Inflammasome Pathway:

-

LPS Recognition: Upon infection with Gram-negative bacteria, LPS can enter the cytoplasm of host cells.

-

Caspase-4 Activation: Cytosolic LPS directly binds to the CARD domain of pro-caspase-4, inducing its oligomerization and auto-activation.

-

Gasdermin D Cleavage: Activated caspase-4 cleaves Gasdermin D (GSDMD).

-

Pyroptosis: The N-terminal fragment of GSDMD inserts into the cell membrane, forming pores that lead to cell swelling, lysis (pyroptosis), and the release of cellular contents.

-

NLRP3 Inflammasome Activation: The GSDMD-induced ion flux, particularly potassium efflux, activates the NLRP3 inflammasome complex.

-

Caspase-1 Activation: The NLRP3 inflammasome recruits and activates pro-caspase-1.

-

Cytokine Maturation: Activated caspase-1 cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, which are then secreted from the cell, propagating the inflammatory response.

Ac-LEVD-CHO, by inhibiting caspase-4, prevents all subsequent downstream events, making it a potent tool for studying and potentially mitigating inflammatory conditions driven by intracellular LPS.

The Cutting Edge of Innate Immunity: A Technical Guide to Selective Caspase-4 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system provides the first line of defense against invading pathogens. A key component of this system is the inflammasome, a multi-protein complex that triggers inflammatory responses and a form of programmed cell death known as pyroptosis. Human caspase-4, along with its close homolog caspase-5 and murine ortholog caspase-11, plays a pivotal role in the non-canonical inflammasome pathway. This pathway is activated by the direct binding of cytosolic lipopolysaccharide (LPS), a component of Gram-negative bacteria, to the caspase's CARD domain. This interaction leads to caspase-4 oligomerization and activation, initiating a signaling cascade that results in the cleavage of Gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to pyroptosis and the release of pro-inflammatory cytokines like IL-1β and IL-18. Given its central role in inflammatory diseases such as sepsis, inflammatory bowel disease (IBD), and potentially in conditions like atherosclerosis and severe COVID-19, the selective inhibition of caspase-4 presents a promising therapeutic strategy. This technical guide provides an in-depth overview of the research applications of selective caspase-4 inhibition, complete with quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Quantitative Data on Selective Caspase-4 Inhibitors

The development of selective inhibitors for caspase-4 is an active area of research. Below is a summary of the quantitative data for some of the most commonly cited selective and potent inhibitors of caspase-4.

| Inhibitor | Type | Target(s) | Potency (Ki/IC50) | Formulation | Key Applications |

| VRT-043198 | Small Molecule | Caspase-1, Caspase-4 | Ki: <0.6 nM (Caspase-4), 0.8 nM (Caspase-1)[1] | Active metabolite of VX-765 | Preclinical studies of inflammatory diseases |

| VX-765 (Belnacasan) | Prodrug | Caspase-1, Caspase-4 | IC50 (in cells): 0.67 µM (PBMCs, for IL-1β release)[1] | Orally bioavailable prodrug | Clinical trials for inflammatory diseases (e.g., psoriasis) |

| Ac-LEVD-CHO | Peptide Aldehyde | Caspase-4 | IC50 not specified in reviewed literature | Cell-permeable | In vitro studies of caspase-4 function, positive control in screening assays[2][3] |

| Z-LEVD-FMK | Peptide Fluoromethyl Ketone | Caspase-4 | IC50 not specified in reviewed literature | Cell-permeable, irreversible | In vitro studies of ER stress-induced apoptosis and inflammation[4] |

| Ac-FLTD-CMK | Peptide Chloromethyl Ketone | Inflammatory Caspases | IC50: 1.49 µM (Caspase-4), 46.7 nM (Caspase-1), 329 nM (Caspase-5)[5] | Cell-permeable | In vitro studies targeting GSDMD cleavage by inflammatory caspases |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in caspase-4 signaling and the workflows for its investigation is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these key concepts.

Caption: Caspase-4 Signaling Pathway.

Caption: Caspase-4 Inhibitor Screening Workflow.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing research. The following sections provide step-by-step methodologies for key experiments in the study of selective caspase-4 inhibition.

In Vitro Caspase-4 Activity Assay

This protocol is designed to measure the enzymatic activity of caspase-4 and to determine the inhibitory potential of test compounds using a fluorogenic substrate.

Materials:

-

Recombinant human caspase-4

-

Caspase-4 fluorogenic substrate: Ac-LEVD-AFC (7-amino-4-trifluoromethylcoumarin)

-

Assay Buffer: 20 mM HEPES, pH 7.5, 10% (v/v) glycerol, 2 mM EDTA, 0.1% (w/v) CHAPS, 10 mM DTT (add fresh)

-

Test compounds dissolved in DMSO

-

Positive control inhibitor: Ac-LEVD-CHO

-

96-well or 384-well black, flat-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Prepare the assay buffer and add DTT immediately before use.

-

In a microplate, add 2 µL of the test compound at various concentrations. For controls, add 2 µL of DMSO (negative control) or Ac-LEVD-CHO (positive control).

-

Add 50 µL of recombinant human caspase-4 (final concentration, e.g., 10 nM) diluted in assay buffer to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.

-

Prepare the substrate solution by diluting Ac-LEVD-AFC in assay buffer to a final concentration of 50 µM.

-

Initiate the reaction by adding 50 µL of the substrate solution to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

-

Continue to monitor the fluorescence every 5 minutes for 30-60 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Caspase-4-Dependent Pyroptosis Induction and Measurement in a Human Monocytic Cell Line (THP-1)

This protocol describes how to induce caspase-4-dependent pyroptosis in THP-1 cells by delivering LPS into the cytosol and how to quantify cell death.

Materials:

-

Human monocytic THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin

-

PMA (Phorbol 12-myristate 13-acetate)

-

LPS from E. coli O111:B4

-

Transfection reagent (e.g., FuGENE HD)

-

Opti-MEM I Reduced Serum Medium

-

Selective caspase-4 inhibitor (e.g., Z-LEVD-FMK)

-

LDH (Lactate Dehydrogenase) cytotoxicity assay kit

-

96-well clear, flat-bottom plates

Procedure:

-

Cell Culture and Differentiation:

-

Culture THP-1 cells in RPMI-1640 medium.

-

Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well plate.

-

Differentiate the cells into macrophage-like cells by treating with 100 nM PMA for 48-72 hours.

-

After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.

-

-

Inhibitor Treatment:

-

Pre-treat the differentiated THP-1 cells with the selective caspase-4 inhibitor (e.g., 20 µM Z-LEVD-FMK) or vehicle (DMSO) for 1 hour.

-

-

LPS Transfection to Induce Pyroptosis:

-

Prepare the LPS-transfection reagent complex. In a sterile tube, dilute LPS to 2 µg/mL in Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

-

Combine the diluted LPS and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

-

Carefully add the LPS-transfection reagent complex to the cells.

-

Incubate the cells for 4-6 hours at 37°C.

-

-

Measurement of Pyroptosis (LDH Release):

-

After incubation, centrifuge the plate at 500 x g for 5 minutes.

-

Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

-

Determine the LDH activity in the supernatant using an LDH cytotoxicity assay kit according to the manufacturer's protocol.

-

To determine the maximum LDH release, lyse control cells with the lysis buffer provided in the kit.

-

Calculate the percentage of LDH release as an indicator of pyroptosis: % Cytotoxicity = [(Sample LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] x 100.

-

In Vivo Mouse Model of Sepsis and Treatment with a Caspase-4/11 Inhibitor

This protocol outlines a cecal ligation and puncture (CLP) model of sepsis in mice to evaluate the in vivo efficacy of a selective caspase-4/11 inhibitor.

Materials:

-

C57BL/6 mice (8-12 weeks old)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments (scissors, forceps, needle holder)

-

Suture material (e.g., 4-0 silk)

-

21-gauge needle

-

Selective caspase-4/11 inhibitor (e.g., VX-765) or vehicle control

-

Saline solution

-

Heating pad

Procedure:

-

Animal Preparation and Anesthesia:

-

Anesthetize the mice using isoflurane. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

-

Shave the abdomen and sterilize the surgical area with an antiseptic solution.

-

-

Cecal Ligation and Puncture (CLP) Surgery:

-

Make a 1-2 cm midline laparotomy incision to expose the cecum.

-

Ligate the cecum with a 4-0 silk suture at approximately 50% of its length from the distal end, ensuring not to occlude the bowel.

-

Puncture the ligated cecum once with a 21-gauge needle (single puncture for moderate sepsis).

-

Gently squeeze the cecum to extrude a small amount of fecal material.

-

Return the cecum to the peritoneal cavity.

-

Close the abdominal wall in two layers (peritoneum and skin) with sutures.

-

-

Post-operative Care and Inhibitor Administration:

-

Administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.

-

Place the mice on a heating pad to maintain body temperature during recovery from anesthesia.

-

Administer the selective caspase-4/11 inhibitor (e.g., VX-765, 50 mg/kg, orally or intraperitoneally) or vehicle control at a designated time point post-CLP (e.g., 1 hour and 12 hours post-surgery).

-

-

Monitoring and Outcome Assessment:

-

Monitor the mice for survival over a period of 7 days.

-

At specific time points (e.g., 24 hours post-CLP), a subset of mice can be euthanized to collect blood and tissues for analysis.

-

Measure inflammatory cytokine levels (e.g., IL-1β, IL-18, TNF-α) in the serum by ELISA.

-

Assess bacterial load in the blood and peritoneal lavage fluid by plating on agar plates.

-

Perform histological analysis of organs (e.g., lung, liver, kidney) to evaluate tissue damage.

-

Conclusion

Selective inhibition of caspase-4 represents a targeted and promising approach for the treatment of a range of inflammatory diseases driven by the non-canonical inflammasome pathway. The availability of potent and selective inhibitors like VX-765 has enabled significant progress in understanding the role of caspase-4 in health and disease. The detailed experimental protocols and pathway visualizations provided in this guide are intended to equip researchers with the necessary tools to further investigate the therapeutic potential of targeting this key inflammatory caspase. As our understanding of the intricate regulation of the innate immune system deepens, the development of next-generation caspase-4 inhibitors holds the key to novel and effective treatments for conditions with high unmet medical needs.

References

An In-depth Technical Guide to Ac-AAVALLPAVLLALLAP-LEVD-CHO: A Cell-Permeable Caspase-4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of the chimeric peptide Ac-AAVALLPAVLLALLAP-LEVD-CHO. This molecule is a potent and cell-permeable inhibitor of caspase-4, an enzyme implicated in cellular stress responses and inflammatory signaling pathways. This document details its mechanism of action, potential applications in research and therapeutics, and provides standardized protocols for its use.

Core Structure and Chemical Properties

This compound is a synthetic peptide conjugate designed for efficient intracellular delivery and targeted inhibition of caspase-4. Its structure is modular, consisting of three key components:

-

An N-terminal Acetyl (Ac) group: This modification protects the peptide from enzymatic degradation by exopeptidases, enhancing its stability in biological systems.

-

A Cell-Permeating Peptide (CPP): The sequence AAVALLPAVLLALLAP is a hydrophobic peptide derived from the Kaposi fibroblast growth factor (K-FGF). This domain facilitates the translocation of the molecule across the cell membrane.

-

A Caspase-4 Recognition and Inhibition Sequence: The tetrapeptide Leu-Glu-Val-Asp (LEVD) is a known recognition motif for caspase-4. The C-terminal aldehyde group (CHO) acts as a reversible covalent inhibitor by forming a thiohemiacetal adduct with the catalytic cysteine residue in the active site of the caspase.

A summary of the key chemical properties is provided in the table below.

| Property | Value |

| Full Name | Acetyl-Alanyl-Alanyl-Valyl-Alanyl-Leucyl-Leucyl-Prolyl-Alanyl-Valyl-Leucyl-Leucyl-Alanyl-Leucyl-Leucyl-Alanyl-Prolyl-Leucyl-Glutamyl-Valyl-Aspartyl-aldehyde |

| Molecular Formula | C₉₆H₁₆₄N₂₀O₂₅ |

| Molecular Weight | 1998.45 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and other organic solvents. Limited solubility in aqueous solutions. |

Mechanism of Action: Targeting Intracellular Caspase-4

This compound exerts its biological effect through a two-step process, as illustrated in the workflow below.

First, the hydrophobic AAVALLPAVLLALLAP peptide facilitates the passive diffusion of the entire molecule across the plasma membrane into the cytoplasm. Once inside the cell, the LEVD tetrapeptide sequence acts as a specific substrate mimic for active caspase-4. The C-terminal aldehyde group then forms a reversible covalent bond with the catalytic cysteine residue of the enzyme, effectively blocking its proteolytic activity and preventing the processing of downstream substrates involved in inflammatory and apoptotic signaling pathways.

Quantitative Data on Inhibitory Activity

| Compound | Target Caspase | Reported IC₅₀ / Kᵢ |

| Ac-LEVD-CHO | Caspase-4 | Potent inhibitor, specific quantitative data not consistently reported. |

| Ac-DEVD-CHO | Caspase-3 | Kᵢ ≈ 0.23 nM[1] |

| Ac-YVAD-CHO | Caspase-1 | Kᵢ ≈ 0.76 nM |

Note: The inhibitory activity can vary depending on the assay conditions.

Experimental Protocols

General Synthesis Protocol for this compound

The synthesis of this chimeric peptide is typically achieved through solid-phase peptide synthesis (SPPS) followed by modification of the C-terminus.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin (or a similar solid support)

-

Coupling reagents (e.g., HBTU, HATU)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Oxidizing agent (e.g., Dess-Martin periodinane)

-

HPLC system for purification

-

Mass spectrometer for characterization

Methodology:

-

Solid-Phase Peptide Synthesis (SPPS): The peptide is assembled on a solid support, starting from the C-terminal aspartic acid derivative. Fmoc-protected amino acids are sequentially coupled to the growing peptide chain.

-

N-terminal Acetylation: Following the coupling of the final amino acid (Alanine), the N-terminus is acetylated using acetic anhydride.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail.

-

C-terminal Aldehyde Formation: The C-terminal carboxylic acid is reduced to a primary alcohol, which is then oxidized to the corresponding aldehyde.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.

In Vitro Caspase-4 Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on recombinant human caspase-4.

Materials:

-

Recombinant active human caspase-4

-

Caspase assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

-

Fluorogenic caspase-4 substrate (e.g., Ac-LEVD-AFC)

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Methodology:

-

Prepare Reagents: Dilute the recombinant caspase-4 and the fluorogenic substrate in the caspase assay buffer to their working concentrations.

-

Serial Dilution of Inhibitor: Prepare a serial dilution of this compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the diluted inhibitor at various concentrations, and the diluted caspase-4 enzyme. Include controls with no inhibitor (maximum activity) and no enzyme (background).

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Measure Fluorescence: Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths will depend on the fluorophore of the substrate, e.g., 400 nm/505 nm for AFC).

-

Data Analysis: Calculate the rate of substrate cleavage for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Applications in Research and Drug Development

This compound is a valuable tool for investigating the role of caspase-4 in various cellular processes.

-

Probing Caspase-4 Function: Its cell permeability allows for the direct study of caspase-4's role in live cells, including its involvement in ER stress-induced apoptosis and inflammasome activation.

-

Anti-inflammatory Research: By inhibiting caspase-4, this peptide can be used to explore the downstream effects on the production and release of pro-inflammatory cytokines.

-

Cancer Research: Given its reported antitumor activity, this inhibitor can be utilized to investigate the therapeutic potential of targeting caspase-4 in various cancer models.

-

Drug Development: The modular structure of this peptide serves as a scaffold for the development of more potent and selective caspase inhibitors with improved pharmacokinetic properties.

Signaling Pathway Visualization

The following diagram illustrates the position of caspase-4 in a simplified inflammatory signaling pathway and the point of inhibition by this compound.

References

Methodological & Application

Application Notes and Protocols for Ac-AAVALLPAVLLALLAP-LEVD-CHO in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-AAVALLPAVLLALLAP-LEVD-CHO is a sophisticated, cell-permeable peptide inhibitor designed to specifically target caspase-4, a key mediator of cellular stress responses and inflammatory signaling. This compound consists of two primary functional domains: a potent caspase-4 inhibitory sequence, LEVD-CHO, and a cell-penetrating peptide (CPP), Ac-AAVALLPAVLLALLAP. The CPP facilitates the delivery of the inhibitory aldehyde (CHO) group across the cell membrane, allowing for the targeted modulation of intracellular caspase-4 activity.

Caspase-4 is an inflammatory caspase primarily associated with the non-canonical inflammasome pathway and endoplasmic reticulum (ER) stress-induced apoptosis. Its activation is a critical step in the cellular response to certain pathogen-associated molecular patterns (PAMPs), such as intracellular lipopolysaccharide (LPS), and danger-associated molecular patterns (DAMPs) that signal cellular distress. Upon activation, caspase-4 can cleave downstream substrates, including Gasdermin D, leading to pyroptosis, a pro-inflammatory form of programmed cell death. In the context of ER stress, caspase-4 activation can initiate a signaling cascade that culminates in apoptosis.

The unique composition of this compound makes it a valuable tool for investigating the roles of caspase-4 in various cellular processes, including inflammation, apoptosis, and tumorigenesis. Its reported antitumor activity suggests potential therapeutic applications, warranting further investigation into its mechanism of action in cancer cell lines.

Mechanism of Action

The Ac-AAVALLPAVLLALLAP peptide sequence acts as a shuttle, effectively transporting the LEVD-CHO warhead into the cytoplasm. Once inside the cell, the LEVD tetrapeptide sequence mimics the natural substrate of caspase-4, allowing the inhibitor to bind to the active site of the enzyme. The C-terminal aldehyde group then forms a reversible covalent bond with the catalytic cysteine residue of caspase-4, thereby blocking its proteolytic activity. By inhibiting caspase-4, this compound can prevent the downstream signaling events that lead to inflammation and apoptosis.

Data Presentation

Due to the limited availability of published data for the specific conjugate this compound, the following table summarizes quantitative data for related and well-characterized caspase-4 inhibitors to provide a reference for experimental design.

| Compound | Target | Metric | Concentration | Cell Line/System | Reference |

| Z-LEVD-fmk | Caspase-4 | Apoptosis Reduction | 2 µM | Human Retinal Pigment Epithelial (hRPE) cells | [1] |

| Ac-FLTD-CMK | Caspase-4 | IC50 | 1.49 µM | Recombinant Human Caspase-4 | [2] |

| Z-YVAD-fmk | Caspase-1 and -4 | Apoptosis Reduction | 2-20 µM | Human Retinal Pigment Epithelial (hRPE) cells | [1] |

Signaling Pathway

The following diagram illustrates the central role of Caspase-4 in both ER stress-induced apoptosis and the non-canonical inflammasome pathway, and the point of inhibition by this compound.

Caption: Caspase-4 signaling and inhibition.

Experimental Protocols

Protocol 1: Reconstitution of this compound

Materials:

-

This compound (lyophilized powder)

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Briefly centrifuge the vial of lyophilized peptide to ensure the powder is at the bottom.

-

Based on the amount of peptide provided by the manufacturer, calculate the volume of DMSO required to achieve a stock concentration of 10 mM.

-

Carefully add the calculated volume of DMSO to the vial.

-

Gently vortex or pipette up and down to completely dissolve the peptide.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C or -80°C for long-term storage.

Protocol 2: General Protocol for Caspase-4 Inhibition in Adherent Cell Culture

Disclaimer: The following protocol is a general guideline. Optimal concentrations and incubation times should be determined empirically for each cell line and experimental condition. Based on data from similar caspase-4 inhibitors, a starting concentration range of 1-20 µM is recommended.

Materials:

-

Adherent cells of interest (e.g., a cancer cell line known to undergo ER stress-induced apoptosis)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Inducer of ER stress (e.g., Tunicamycin or Thapsigargin) or intracellular LPS

-

Phosphate-buffered saline (PBS), sterile

-

Reagents for downstream analysis (e.g., apoptosis assay kit, lysis buffer for Western blot)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow them to reach 70-80% confluency at the time of treatment.

-

Cell Culture: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for attachment and recovery.

-

Preparation of Working Solutions:

-

Thaw an aliquot of the 10 mM this compound stock solution.

-

Prepare serial dilutions of the inhibitor in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20 µM).

-

Prepare the ER stress inducer or LPS at the desired working concentration in complete cell culture medium.

-

-

Inhibitor Pre-treatment:

-

Remove the culture medium from the cells.

-

Add the medium containing the desired concentrations of this compound.

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).

-

Incubate the cells for 1-2 hours to allow for cellular uptake of the inhibitor.

-

-

Induction of Caspase-4 Activation:

-

Add the ER stress inducer or LPS directly to the wells already containing the inhibitor.

-

Include a positive control (inducer only) and a negative control (vehicle only).

-

-

Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours), depending on the specific assay and cell type.

-

Downstream Analysis: Harvest the cells and proceed with the desired analysis to assess the effects of caspase-4 inhibition. This may include:

-

Apoptosis Assays: Annexin V/Propidium Iodide staining followed by flow cytometry.

-

Western Blotting: Analysis of cleaved caspase-4, cleaved PARP, or other relevant apoptosis markers.

-

Cell Viability Assays: MTT, MTS, or CellTiter-Glo assays.

-

Cytokine Release Assays: ELISA for IL-1β or IL-18 if investigating inflammasome activity.

-

Experimental Workflow

The following diagram outlines the general workflow for an experiment investigating the effect of this compound on induced apoptosis.

Caption: Workflow for caspase-4 inhibition assay.

References

Recommended working concentration for Ac-AAVALLPAVLLALLAP-LEVD-CHO

Application Notes and Protocols: Ac-AAVALLPAVLLALLAP-LEVD-CHO

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent, cell-permeable, and reversible inhibitor of caspase-4.[1][2][3] Its design incorporates a highly hydrophobic N-terminal sequence, Ac-AAVALLPAVLLALLAP, derived from the signal peptide of Kaposi fibroblast growth factor, which facilitates its entry into cells.[3][4][5] The C-terminal tetrapeptide aldehyde, LEVD-CHO, is a specific inhibitor of caspase-4, an enzyme pivotal in the non-canonical inflammasome pathway and inflammatory responses.[1][2][3]

Caspase-4, along with its murine ortholog caspase-11, functions as a direct intracellular sensor for lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[6][7] Upon binding to LPS, caspase-4 oligomerizes and becomes activated, leading to the cleavage of Gasdermin D.[6][7] The N-terminal fragment of cleaved Gasdermin D forms pores in the plasma membrane, resulting in a lytic, pro-inflammatory form of cell death known as pyroptosis, and the release of inflammatory cytokines.

Given its mechanism, this compound is a valuable tool for investigating the roles of caspase-4 in innate immunity, inflammatory diseases, and sepsis. It has also been reported to exhibit antitumor activity.[1][2]

Quantitative Data

| Inhibitor | Target(s) | Cell Type / System | Effective Concentration | Reference |

| Ac-AAVALLPAVLLALLAP-IETD-CHO | Caspase-8, Granzyme B | SKOV3 Ovarian Carcinoma Cells | 20 µM | [4] |

| Z-LEVD-fmk | Caspase-4 | Human Retinal Pigment Epithelial | 2 µM | [8] |

| General Cell-Permeable Peptide-FMK Inhibitors | Various Caspases | General Cell Culture | Dilute stock ≥1000-fold | [9] |

Based on this data, a starting concentration range of 2-20 µM is recommended for this compound in most cell-based assays. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Signaling Pathway and Experimental Workflow

Caspase-4 Non-Canonical Inflammasome Pathway

Caption: Caspase-4 activation by intracellular LPS, leading to pyroptosis.

General Experimental Workflow for Inhibitor Studies

Caption: Workflow for assessing the efficacy of the Caspase-4 inhibitor.

Experimental Protocols

Reconstitution and Storage of the Inhibitor

-

Reconstitution: The inhibitor is typically supplied as a lyophilized solid. To prepare a stock solution, reconstitute the powder in sterile, high-quality Dimethyl Sulfoxide (DMSO). For a 10 mM stock solution of this compound (Molecular Weight: 1998.45 g/mol ), add 50.04 µL of DMSO per 1 mg of peptide. Vortex gently to ensure the peptide is fully dissolved.

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3] Stock solutions are generally stable for up to 3 months at -20°C.[3] Before use, bring the frozen stock solution to room temperature before opening the vial to avoid condensation.[9]

Protocol for Inhibition of Caspase-4 in Cell Culture

This protocol provides a general guideline for inhibiting LPS-induced caspase-4 activation in a macrophage cell line (e.g., THP-1).

Materials:

-

Macrophage cell line (e.g., PMA-differentiated THP-1 cells)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

LPS transfection reagent (e.g., FuGENE HD)

-

Opti-MEM or other serum-free medium

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Plate PMA-differentiated THP-1 cells in a suitable format (e.g., 12-well plate at 5 x 10^5 cells/well) and allow them to adhere overnight.

-

Inhibitor Pre-treatment:

-

On the day of the experiment, prepare working concentrations of the inhibitor (e.g., 2 µM, 5 µM, 10 µM, 20 µM) by diluting the 10 mM stock in complete culture medium.

-

Include a vehicle control (DMSO at the same final concentration as the highest inhibitor dose).

-

Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control.

-

Pre-incubate the cells for 1-2 hours at 37°C in a CO2 incubator.

-

-

LPS Transfection (to induce intracellular activation of Caspase-4):

-

Prepare the LPS/transfection reagent complex according to the manufacturer's instructions in a serum-free medium like Opti-MEM. A typical final concentration is 1-2 µg/mL of LPS.

-

Add the LPS complex directly to the wells containing the cells and inhibitor.

-

Incubate for the desired time period (e.g., 4-8 hours).

-

-

Endpoint Analysis: Collect the cell culture supernatant and/or cell lysates for downstream analysis as described in Protocol 4.3.

Protocols for Assessing Inhibitor Efficacy

A. Western Blot for Cleaved Gasdermin D (GSDMD)

-

Sample Collection:

-

Carefully collect the cell culture supernatant into a fresh tube.

-

Wash the adherent cells once with cold PBS.

-

Lyse the cells directly in the well using 1X SDS-PAGE sample buffer (e.g., 100 µL for a 12-well). Scrape the cells, collect the lysate, and sonicate briefly to shear DNA.

-

-

Protein Analysis:

-

Boil the lysates for 5-10 minutes at 95°C.

-

Separate proteins by SDS-PAGE (using an 8-16% gradient gel is recommended to resolve both full-length and cleaved GSDMD).

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with a primary antibody specific for the N-terminus of GSDMD overnight at 4°C.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate.

-

Expected Result: A reduction in the ~30 kDa cleaved GSDMD band in samples treated with this compound compared to the LPS-only control.

-

B. Lactate Dehydrogenase (LDH) Assay for Pyroptosis

-

Sample Collection: After the incubation period with LPS, collect the cell culture supernatant. If desired, lyse the remaining cells with the lysis buffer provided in the LDH kit to measure maximum LDH release.

-

LDH Measurement: Use a commercially available LDH cytotoxicity assay kit.

-

Transfer a portion of the supernatant (e.g., 50 µL) to a fresh 96-well plate.

-

Add the reaction mixture from the kit and incubate as per the manufacturer's protocol (typically 15-30 minutes at room temperature, protected from light).

-

Measure the absorbance at the recommended wavelength (usually 490 nm).

-

Expected Result: A significant decrease in LDH release in the supernatant of cells treated with the inhibitor, indicating a reduction in pyroptotic cell death.

-

C. ELISA for IL-1β Release

-

Sample Collection: Collect the cell culture supernatant as described above.

-

ELISA Procedure: Use a commercial ELISA kit for human IL-1β. Follow the manufacturer's instructions precisely for coating the plate, adding samples and standards, incubation with detection antibodies, and substrate development.

-

Data Analysis: Measure the absorbance and calculate the concentration of IL-1β in each sample based on the standard curve.

-

Expected Result: A dose-dependent reduction in the concentration of secreted IL-1β in the supernatants from inhibitor-treated cells.

-

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Caspase-4 Inhibitor I, Cell-Permeable - Calbiochem | 218766 [merckmillipore.com]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. laboratorynotes.com [laboratorynotes.com]

- 7. uniprot.org [uniprot.org]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. bio-rad.com [bio-rad.com]

How to dissolve and prepare Ac-AAVALLPAVLLALLAP-LEVD-CHO for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-AAVALLPAVLLALLAP-LEVD-CHO is a potent, cell-permeable peptide inhibitor of caspase-4, an enzyme critically involved in the non-canonical inflammasome pathway and pyroptotic cell death.[1][2] This modified peptide, featuring a hydrophobic cell-penetrating sequence (AAVALLPAVLLALLAP) fused to a specific caspase-4 recognition motif (LEVD), is a valuable tool for investigating the roles of caspase-4 in cellular processes such as inflammation, immunity, and cancer. Its demonstrated antitumor activity makes it a compound of interest for drug development professionals.[1] These application notes provide detailed protocols for the dissolution, preparation, and experimental use of this compound.

Product Information

| Property | Value |

| Full Name | Acetyl-L-Alanyl-L-Alanyl-L-Valyl-L-Alanyl-L-Leucyl-L-Leucyl-L-Prolyl-L-Alanyl-L-Valyl-L-Leucyl-L-Leucyl-L-Alanyl-L-Leucyl-L-Leucyl-L-Alanyl-L-Prolyl-L-Leucyl-L-Glutamyl-L-Valyl-L-Aspartical |

| Molecular Formula | C₉₆H₁₆₄N₂₀O₂₅ |

| Molecular Weight | 1998.45 g/mol |

| Target | Caspase-4 |

| Form | Lyophilized solid |

Dissolution and Preparation of Stock Solutions

Due to its hydrophobic nature, this compound is best dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile filter tips

Protocol for Preparing a 10 mM Stock Solution:

-

Calculate the required amount of DMSO:

-

To prepare a 10 mM stock solution from 1 mg of the peptide (MW = 1998.45 g/mol ), the required volume of DMSO can be calculated as follows:

-

Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

-

Volume (µL) = (0.001 g / (0.010 mol/L * 1998.45 g/mol )) * 1,000,000 µL/L ≈ 50 µL

-

-

-

Reconstitution:

-

Briefly centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.

-

Aseptically add the calculated volume of sterile DMSO to the vial.

-

Cap the vial tightly and vortex thoroughly until the peptide is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

-

Note: Always handle DMSO in a well-ventilated area and wear appropriate personal protective equipment. For cell culture experiments, the final concentration of DMSO should be kept as low as possible, typically below 0.5%, to avoid cytotoxicity.

Experimental Protocols

Inhibition of Caspase-4 in a Cell-Based Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on caspase-4 activity in a cellular context, for example, in response to an inducer of the non-canonical inflammasome like intracellular lipopolysaccharide (LPS).

Materials:

-

Cells expressing caspase-4 (e.g., human monocytic cell line like THP-1)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Inducer of non-canonical inflammasome (e.g., LPS from Gram-negative bacteria)

-

Caspase-4 activity assay kit (fluorometric or colorimetric)

-

Phosphate-buffered saline (PBS)

-

Multi-well plates for cell culture

Protocol:

-

Cell Seeding:

-

Seed cells in a multi-well plate at a density appropriate for your cell line and the duration of the experiment. Allow cells to adhere and reach the desired confluency.

-

-

Pre-treatment with Inhibitor:

-

Prepare working solutions of this compound by diluting the 10 mM stock solution in pre-warmed complete cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM).

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).

-

Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.

-

Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C in a CO₂ incubator.

-

-

Induction of Caspase-4 Activity:

-

Following the pre-incubation period, add the caspase-4 inducer (e.g., LPS) to the wells at a pre-determined optimal concentration.

-

Include a negative control group of cells that are not treated with the inducer.

-

Incubate for the required time to induce caspase-4 activation (this should be optimized for your specific experimental system).

-

-

Measurement of Caspase-4 Activity:

-

After the induction period, lyse the cells according to the protocol of your chosen caspase-4 activity assay kit.

-

Measure the caspase-4 activity in the cell lysates using a fluorometer or spectrophotometer, following the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the caspase-4 activity to the protein concentration of each lysate.

-

Compare the caspase-4 activity in the inhibitor-treated groups to the vehicle-treated, induced control to determine the extent of inhibition.

-

Visualization of Key Pathways and Workflows

Non-Canonical Inflammasome Signaling Pathway

The following diagram illustrates the central role of caspase-4 in the non-canonical inflammasome pathway, which is the primary target of this compound.

Caption: Non-canonical inflammasome pathway initiated by intracellular LPS, leading to caspase-4 activation and pyroptosis.

Experimental Workflow for Inhibitor Preparation

This diagram outlines the logical steps for preparing the this compound inhibitor for experimental use.

Caption: Workflow for the preparation of this compound from a lyophilized solid to a working solution.

References

Application Notes and Protocols for In Vivo Administration of Ac-AAVALLPAVLLALLAP-LEVD-CHO in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-AAVALLPAVLLALLAP-LEVD-CHO is a potent, cell-permeable inhibitor of caspase-4. The peptide sequence LEVD is a recognized cleavage site for caspase-4, and the N-terminal acetylation and C-terminal aldehyde modification enhance its inhibitory activity. The attached peptide, AAVALLPAVLLALLAP, is a cell-penetrating peptide (CPP) designed to facilitate the delivery of the inhibitor across cell membranes, enabling its action within the intracellular environment. In mouse models, the ortholog of human caspase-4 is caspase-11, which plays a critical role in non-canonical inflammasome activation and pyroptosis in response to intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.[1][2] Caspase-4/11 is also implicated in endoplasmic reticulum (ER) stress-induced apoptosis.[3] This document provides detailed application notes and proposed protocols for the in vivo administration of this compound in relevant mouse models.

Potential Applications in Mouse Models

Based on the known functions of caspase-4/11, this inhibitor is a valuable tool for investigating its role in various pathological conditions. Potential applications include:

-

Sepsis and Septic Shock: To study the therapeutic potential of inhibiting the non-canonical inflammasome pathway in models of sepsis induced by Gram-negative bacteria.[4]

-

Inflammatory Bowel Disease (IBD): To investigate the contribution of caspase-4/11-mediated inflammation in the gastrointestinal tract in murine models of colitis.[1][2]

-

Neuroinflammation and Neurodegenerative Diseases: To explore the role of ER stress-induced apoptosis and inflammation in neurological disorders.[3]

-

Ischemia-Reperfusion Injury: To assess the protective effects of inhibiting caspase-4/11 in models of tissue damage caused by restricted blood flow followed by reperfusion.

Data Presentation

As specific in vivo quantitative data for this compound is not yet widely published, the following tables are provided as templates for researchers to structure their experimental data.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Route of Administration | Dose (mg/kg) | Cmax (µM) | Tmax (h) | Half-life (h) | AUC (µM*h) |

| Example Data Point 1 | Intraperitoneal (i.p.) | 10 | ||||

| Example Data Point 2 | Intravenous (i.v.) | 5 | ||||

| Your Experimental Data |

Table 2: Efficacy of this compound in a Murine Sepsis Model

| Treatment Group | Dose (mg/kg, i.p.) | Survival Rate (%) | Serum IL-1β (pg/mL) | Serum IL-18 (pg/mL) | Lung MPO Activity (U/g tissue) |

| Vehicle Control (e.g., DMSO/Saline) | N/A | ||||

| LPS + Vehicle | N/A | ||||

| LPS + Inhibitor (Low Dose) | 5 | ||||

| LPS + Inhibitor (High Dose) | 10 | ||||

| Your Experimental Data |

Experimental Protocols

The following are proposed protocols adapted from in vivo studies using other peptide-based caspase inhibitors.[5][6] Researchers should perform dose-response studies to determine the optimal concentration for their specific model.

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Sterile 0.9% saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Reconstitution: Dissolve the lyophilized this compound powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL). Ensure the peptide is fully dissolved; gentle vortexing or brief sonication can be used if necessary.

-

Dilution for Injection: On the day of the experiment, dilute the stock solution with sterile 0.9% saline to the final desired concentration for injection. The final concentration of DMSO should be kept to a minimum (ideally less than 5%) to avoid solvent toxicity.

-

Vehicle Control: Prepare a vehicle control solution with the same final concentration of DMSO in sterile saline.

-

Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Diluted solutions should be prepared fresh for each experiment.

Protocol 2: Administration of this compound in a Mouse Model of Endotoxic Shock

Mouse Model:

-

Strain: C57BL/6 mice are commonly used.

-

Induction of Endotoxic Shock: Administer a lethal or sub-lethal dose of lipopolysaccharide (LPS) via intraperitoneal (i.p.) injection (e.g., 10-20 mg/kg).

Experimental Groups:

-

Group 1 (Control): Vehicle control (e.g., DMSO/saline) i.p.

-

Group 2 (LPS Only): LPS i.p. + Vehicle control i.p.

-

Group 3 (Inhibitor Treatment): LPS i.p. + this compound i.p. (e.g., 1-10 mg/kg).

Procedure:

-

Acclimate mice to the experimental conditions for at least one week.

-

Prepare the inhibitor and LPS solutions as described.

-

Administer this compound or vehicle control via i.p. injection 30-60 minutes prior to LPS administration.

-

Inject the appropriate dose of LPS i.p.

-

Monitor mice for signs of endotoxic shock, including lethargy, piloerection, and hypothermia. Record survival at regular intervals (e.g., every 6 hours for 48-72 hours).

-

For mechanistic studies, euthanize a subset of mice at a predetermined time point (e.g., 6, 12, or 24 hours post-LPS) to collect blood and tissues for analysis (e.g., cytokine levels, caspase activity, histological examination).

Protocol 3: Assessment of Target Engagement - Caspase-4/11 Activity Assay

Materials:

-

Tissues from experimental mice (e.g., spleen, lung, liver)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

Caspase-4/11 fluorogenic substrate (e.g., Ac-LEVD-AMC)

-

Fluorometer or fluorescence plate reader

Procedure:

-

Homogenize harvested tissues in ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Add the caspase-4/11 fluorogenic substrate to each well.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC) at regular intervals.

-

Calculate the caspase-4/11 activity based on the rate of fluorescence increase and normalize to the protein concentration.

Visualizations

References

- 1. Frontiers | Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease [frontiersin.org]

- 2. Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Involvement of caspase-4 in endoplasmic reticulum stress-induced apoptosis and Aβ-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. rupress.org [rupress.org]

- 6. ar.iiarjournals.org [ar.iiarjournals.org]

Application Notes: Utilizing Ac-AAVALLPAVLLALLAP-LEVD-CHO in Caspase-4 Activity Assays

Introduction

Caspase-4 is a critical inflammatory caspase that plays a central role in the innate immune system. As a key component of the non-canonical inflammasome pathway, it functions as a direct intracellular sensor for lipopolysaccharide (LPS), a component of Gram-negative bacteria.[1] Activation of caspase-4 triggers a pro-inflammatory form of programmed cell death known as pyroptosis through the cleavage of its substrate, Gasdermin D (GSDMD).[1][2][3] Given its pivotal role in infection and inflammation, monitoring the enzymatic activity of caspase-4 is crucial for researchers in immunology, infectious disease, and drug development.

Caspase activity is typically measured using assays that detect the cleavage of a specific peptide sequence conjugated to a reporter molecule, either a fluorophore or a chromophore. For caspase-4, the recognition sequence is commonly LEVD (Leu-Glu-Val-Asp).[4][5]

Assay Principle and the Role of Ac-AAVALLPAVLLALLAP-LEVD-CHO

The compound This compound is a specialized peptide designed for studying caspase-4. It is important to understand its specific molecular features:

-

Ac: An acetyl group at the N-terminus, protecting the peptide from degradation.

-

AAVALLPAVLLALLAP: A long, hydrophobic peptide sequence that significantly enhances cell permeability, allowing the compound to reach intracellular targets.

-

LEVD: The tetrapeptide sequence specifically recognized and bound by the active site of caspase-4.[6]

-

CHO: A C-terminal aldehyde group. This functional group forms a reversible covalent bond with the active site cysteine of the caspase, making the compound a potent, reversible inhibitor , not a substrate for continuous turnover.[7][8]

Because this compound lacks a reporter group (like a fluorophore or chromophore), it cannot be used to directly measure caspase-4 activity in a conventional cleavage assay. Instead, its primary applications in the context of an activity assay are as a highly specific control or as the subject of a competitive inhibition study.

There are two main applications for this compound in a research setting:

-

Specific Inhibition Control: In a standard caspase-4 activity assay using a fluorogenic substrate like Ac-LEVD-AFC, this peptide can be used as a specific inhibitor to confirm that the measured fluorescence is indeed a result of caspase-4 activity. A significant reduction in signal in the presence of this compound validates the specificity of the assay.

-

Competitive Inhibition Assay: This format is used to determine the inhibitory potency (IC50 value) of the compound. The assay measures the activity of a constant amount of caspase-4 on a fluorogenic substrate (Ac-LEVD-AFC) in the presence of varying concentrations of the inhibitor. The resulting data allows for the quantification of the inhibitor's efficacy.

Experimental Protocols

The following protocols detail a standard fluorometric assay for caspase-4 activity, which can be adapted for competitive inhibition studies.

Protocol 1: Fluorometric Caspase-4 Activity Assay

This protocol measures caspase-4 activity in cell lysates using the fluorogenic substrate Ac-LEVD-AFC. Upon cleavage by active caspase-4, the free 7-amino-4-trifluoromethylcoumarin (AFC) group is released, which can be measured fluorometrically.[4][9][10]

A. Materials and Reagents

-

Cells or tissues of interest

-

Inducing agent (e.g., Lipopolysaccharide (LPS) for non-canonical inflammasome activation)

-

Chilled Phosphate-Buffered Saline (PBS)

-

Cell Lysis Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)

-

Protease Inhibitor Cocktail (optional, cysteine protease inhibitors should be excluded)

-

2x Reaction Buffer (100 mM HEPES pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT - add DTT fresh)

-

Caspase-4 Inhibitor (for control): this compound or Ac-LEVD-CHO (1 mM stock in DMSO)

-

BCA Protein Assay Kit

-

Opaque 96-well microplate

-

Microplate fluorometer (capable of Ex/Em = 400/505 nm)[4][9][10]

B. Preparation of Cell Lysates

-

Seed cells in appropriate culture plates. Grow to the desired confluency.

-

Induce caspase-4 activation using your specific experimental conditions (e.g., treat cells with LPS). Include a non-induced control group.

-

Harvest cells by centrifugation (for suspension cells) or by scraping (for adherent cells).

-

Wash the cell pellet once with chilled PBS.

-

Resuspend the cell pellet in chilled Cell Lysis Buffer (e.g., 100 µL per 1-5 million cells).

-

Incubate on ice for 15-20 minutes with occasional vortexing.

-

Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a BCA assay.

-

Normalize all lysate concentrations to the lowest concentration using Cell Lysis Buffer. Lysates can be used immediately or stored at -80°C.

C. Assay Procedure

-

Thaw all reagents on ice. Prepare the 2x Reaction Buffer and add DTT immediately before use.

-

Set up the assay in an opaque 96-well plate as described in the table below. Add components in the listed order.

| Well Type | Cell Lysate (1-5 mg/mL) | Cell Lysis Buffer | 2x Reaction Buffer | Ac-LEVD-AFC (Final: 50 µM) |

| Sample | 50 µL | - | 50 µL | 5 µL |